3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid
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Overview
Description
3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . The reaction conditions often include the use of stoichiometric (diacetoxyiodo)benzene in acetonitrile, which yields the desired benzofuran derivatives in good yields . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly advantageous for producing complex benzofuran derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions: 3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and various oxidizing and reducing agents . The reaction conditions often involve specific solvents like acetonitrile and controlled temperatures to ensure high yields and minimal side reactions .
Major Products: The major products formed from these reactions are typically more complex benzofuran derivatives with enhanced biological activities
Scientific Research Applications
3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex benzofuran derivatives . In biology and medicine, its derivatives are studied for their anti-tumor, antibacterial, and anti-viral properties . Industrially, it is used in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid is unique due to its specific amido and benzoic acid functional groups, which confer distinct biological activities . Similar compounds include other benzofuran derivatives like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone, which also exhibit significant biological activities . The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-[2,3-dihydro-1-benzofuran-7-carbonyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c1-2-19(14-7-3-6-13(11-14)18(21)22)17(20)15-8-4-5-12-9-10-23-16(12)15/h3-8,11H,2,9-10H2,1H3,(H,21,22) |
InChI Key |
GERIRGXAXDKWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)O)C(=O)C2=CC=CC3=C2OCC3 |
Origin of Product |
United States |
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